disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide typically involves the reaction of lauric acid with imidazoline derivatives. The process includes the following steps:
Formation of Imidazoline: Lauric acid reacts with diethylenetriamine under controlled heating to form lauric acid imidazoline.
Carboxymethylation: The imidazoline derivative is then carboxymethylated using chloroacetic acid in the presence of a base such as sodium hydroxide.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the final disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The reaction conditions are carefully controlled to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidazoline ring to imidazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylate groups under mild conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazoline compounds.
Scientific Research Applications
Disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media and other biological assays due to its mildness and compatibility with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide involves its surfactant properties. The compound reduces surface tension, allowing it to emulsify oils and suspend dirt particles. It interacts with lipid membranes and proteins, enhancing the solubility and dispersion of various substances .
Comparison with Similar Compounds
Similar Compounds
Disodium cocoamphodiacetate: Similar in structure but derived from coconut oil.
Disodium lauroamphoacetate: Another similar compound with slight variations in the alkyl chain length.
Uniqueness
Disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide is unique due to its specific alkyl chain length and imidazoline ring structure, which provide optimal surfactant properties and mildness, making it suitable for sensitive applications .
Properties
CAS No. |
7702-01-4 |
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Molecular Formula |
C16H28N2Na2O6 |
Molecular Weight |
390.38 g/mol |
IUPAC Name |
disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C16H28N2O5.2Na.H2O/c1-2-3-4-5-6-7-14-17-8-9-18(14,12-15(19)20)10-11-23-13-16(21)22;;;/h2-13H2,1H3,(H-,19,20,21,22);;;1H2/q;2*+1;/p-2 |
InChI Key |
IJOBQWAGGNHDEV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC1=NCC[N+]1(CCOCC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |
Origin of Product |
United States |
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